

# 1H and 13C NMR analysis of 2,3-Dimethyl-2-hexene

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2,3-Dimethyl-2-hexene

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An Application Note for the Structural Elucidation of **2,3-Dimethyl-2-hexene** using <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

## Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the unambiguous structural determination of organic molecules.[1][2] This application note provides a comprehensive guide to the <sup>1</sup>H and <sup>13</sup>C NMR analysis of **2,3-dimethyl-2-hexene**, a representative tetrasubstituted alkene. We present a detailed, field-proven protocol for sample preparation and data acquisition. The core of this document is an in-depth interpretation of the <sup>1</sup>H, <sup>13</sup>C, and Distortionless Enhancement by Polarization Transfer (DEPT) spectra. This guide is designed for researchers, scientists, and professionals in drug development, offering both a practical workflow and a foundational understanding of the spectral features that enable complete structural assignment.

## Introduction: The Challenge of a Tetrasubstituted Alkene

**2,3-Dimethyl-2-hexene** ( $C_8H_{16}$ ) is an unsaturated hydrocarbon featuring a tetrasubstituted double bond.[3][4] Its structure, while seemingly simple, presents a useful case study for NMR analysis. The absence of vinylic protons (protons directly attached to the double bond carbons) means that <sup>1</sup>H NMR analysis alone cannot directly confirm the position of the double bond.[5][6] Therefore, a combined approach using <sup>1</sup>H, <sup>13</sup>C, and spectral editing techniques like DEPT is

essential for complete and confident structural elucidation. This note demonstrates how these techniques work in concert to provide a detailed molecular portrait.

## Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR spectra, the following IUPAC-compliant numbering system for **2,3-dimethyl-2-hexene** will be used throughout this document. The distinct proton environments are labeled alphabetically (a-e).

Caption: General workflow for NMR analysis from sample preparation to interpretation.

## Spectral Analysis and Interpretation

### <sup>1</sup>H NMR Spectrum Analysis

The <sup>1</sup>H NMR spectrum of **2,3-dimethyl-2-hexene** is expected to show five distinct signals, as there are five groups of chemically non-equivalent protons (labeled a-e in the structure diagram).

- Signal (a) - Triplet (3H): This signal, expected furthest upfield (lowest ppm), corresponds to the terminal methyl group (C6) of the propyl chain. It is split into a triplet by the two adjacent protons on C5.
- Signal (b) - Sextet (2H): The C5 methylene protons are coupled to both the three protons on C6 and the two protons on C4. According to the n+1 rule, this would ideally result in a complex multiplet (dt). However, it often appears as a sextet or pseudo-sextet.
- Signal (c) - Triplet (2H): The C4 methylene protons are adjacent to the C5 methylene group, resulting in a triplet. They are too far from the double bond to experience significant deshielding.
- Signal (d) - Singlet (3H): This singlet corresponds to the methyl group attached to the C3 of the double bond (C7). It has no adjacent protons, hence it appears as a sharp singlet.
- Signal (e) - Singlet (6H): The two methyl groups attached to C2 of the double bond (C1 and C8) are chemically equivalent. With no adjacent protons, they produce a single, strong singlet with an integration value of 6H.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **2,3-Dimethyl-2-hexene** in  $\text{CDCl}_3$ 

Proton Label	Assignment	Integration	Multiplicity	Approx. Chemical Shift ( $\delta$ , ppm)	Rationale for Chemical Shift
a	$-\text{CH}_3$ (C6)	3H	Triplet (t)	~0.9	Typical terminal alkyl methyl group.
b	$-\text{CH}_2-$ (C5)	2H	Sextet (sxt)	~1.4	Standard alkyl methylene group.
c	$-\text{CH}_2-$ (C4)	2H	Triplet (t)	~1.9-2.0	Allylic position, slightly deshielded by the $\text{C}=\text{C}$ bond.
d	$=\text{C}-\text{CH}_3$ (C7)	3H	Singlet (s)	~1.6-1.7	Vinylic methyl, deshielded by the double bond.

| e |  $=\text{C}(\text{CH}_3)_2$  (C1, C8) | 6H | Singlet (s) | ~1.6-1.7 | Vinylic methyls, deshielded by the double bond. |

Note: Chemical shifts are estimations. Actual values may vary slightly based on experimental conditions.

## $^{13}\text{C}$ NMR and DEPT Spectral Analysis

Due to molecular symmetry, the two methyl carbons C1 and C8 are equivalent. Therefore, the  $^{13}\text{C}$  spectrum is expected to show a total of seven distinct signals, not eight. The DEPT experiments are crucial for assigning these signals correctly.

- **Quaternary Carbons (C2, C3):** These two  $\text{sp}^2$  carbons form the double bond and have no attached protons. They will be visible in the broadband  $^{13}\text{C}$  spectrum (typically in the 120-140 ppm region for substituted alkenes) but will be absent from both DEPT-90 and DEPT-135 spectra. [7][8]\*
- **Methylene Carbons (C4, C5):** These two  $\text{sp}^3$  carbons will appear as negative signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. [9] C4, being in an allylic position, is expected to be further downfield than C5.
- **Methyl Carbons (C1/C8, C6, C7):** These four methyl carbons will appear as positive signals in the DEPT-135 spectrum and will be absent in the DEPT-90 spectrum. [9] The vinylic methyls (C1/C8 and C7) will be further downfield than the terminal alkyl methyl (C6).

Table 2: Predicted  $^{13}\text{C}$  and DEPT Spectral Data for **2,3-Dimethyl-2-hexene** in  $\text{CDCl}_3$

Carbon #	Carbon Type	Approx. $^{13}\text{C}$ Shift ( $\delta$ , ppm)	DEPT-90 Signal	DEPT-135 Signal
C1, C8	$\text{CH}_3$	~20-25	Absent	Positive
C2	C (Quaternary)	~125-135	Absent	Absent
C3	C (Quaternary)	~125-135	Absent	Absent
C4	$\text{CH}_2$	~35-40	Absent	Negative
C5	$\text{CH}_2$	~20-25	Absent	Negative
C6	$\text{CH}_3$	~14	Absent	Positive

| C7 |  $\text{CH}_3$  | ~15-20 | Absent | Positive |

Note: The assignments for C2 and C3, as well as for the various methyl groups, would require more advanced 2D NMR experiments (like HMBC) for definitive confirmation but can be reasonably proposed based on substituent effects.

## Conclusion

The combined application of  $^1\text{H}$ ,  $^{13}\text{C}$ , and DEPT NMR spectroscopy provides a clear and definitive method for the structural elucidation of **2,3-dimethyl-2-hexene**. The  $^1\text{H}$  NMR spectrum confirms the presence and connectivity of the alkyl chains, while the  $^{13}\text{C}$  and DEPT spectra unambiguously establish the carbon skeleton, including the location and tetrasubstituted nature of the C=C double bond. The protocols and interpretive framework presented in this note serve as a reliable guide for the analysis of similar unsaturated hydrocarbons, demonstrating the power of a multi-technique NMR approach in modern chemical research.

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